REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:16]=[CH:15][C:14]2[CH:13]=[CH:12][C:11]3[C:6](=[N:7]N(C=O)[CH2:9][CH:10]=3)[C:5]=2C=1)=[O:2].[CH2:19]([OH:21])[CH3:20].[BH4-].[Na+].CC(C)=O.C[N:29](C=O)C>>[OH:21][CH2:19][C:20]1[CH:9]=[CH:10][C:11]2[C:6](=[C:5]3[C:14](=[CH:13][CH:12]=2)[CH:15]=[CH:16][C:3]([CH2:1][OH:2])=[N:29]3)[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred 6 hours at 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from 50 mL of H2O
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC2=C3N=C(C=CC3=CC=C2C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |